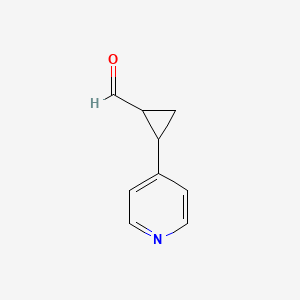

2-(Pyridin-4-yl)cyclopropanecarbaldehyde

Description

Properties

IUPAC Name |

2-pyridin-4-ylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-5-9(8)7-1-3-10-4-2-7/h1-4,6,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYIHILOKBYQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640479 | |

| Record name | 2-(Pyridin-4-yl)cyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941717-10-8 | |

| Record name | 2-(Pyridin-4-yl)cyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of pyridine-4-carbaldehyde with diazo compounds under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: 2-(Pyridin-4-yl)cyclopropanecarboxylic acid.

Reduction: 2-(Pyridin-4-yl)cyclopropanemethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyridin-4-yl)cyclopropanecarbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological systems.

Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is often the reactive site, participating in nucleophilic addition or condensation reactions. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Pyridin-4-yl)cyclopropanecarbaldehyde

- CAS Registry Number : 941717-10-8

- Molecular Formula: C₉H₉NO

- Molecular Weight : 147.17 g/mol

- InChI Key: InChI=1/C9H9NO/c11-6-8-5-9(8)7-1-3-10-4-2-7/h1-4,6,8-9H,5H2

Physical Properties :

- Density : 1.06 g/cm³ (predicted)

- Boiling Point : 259.8 ± 33.0 °C

- Flash Point : 117.8 °C

- Vapor Pressure : 0.013 mmHg at 25 °C

- Refractive Index : 1.654

- pKa : 6.17 ± 0.10

Comparison with Similar Compounds

Below is a systematic comparison with structurally related heterocyclic compounds:

Structural and Functional Group Analysis

Key Observations :

- The pyridine and pyrimidine derivatives exhibit aromaticity, influencing electronic properties and reactivity.

- Functional groups (aldehyde, carboxylic acid, ester, hydrazone) dictate solubility and application: aldehydes are electrophilic, while esters and carboxylic acids participate in hydrolysis.

Physicochemical Properties

Thermal Stability :

- The cyclopropane-aldehyde system may decompose at high temperatures (~260 °C), whereas the pyrazole hydrazone () likely has higher thermal stability due to conjugation .

Biological Activity

2-(Pyridin-4-yl)cyclopropanecarbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and implications in drug development.

- Molecular Formula : C10H9N

- CAS Number : 941717-10-8

- Structure :

Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing signaling pathways critical for cellular function.

Interaction with Enzymes

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. The inhibition of COX enzymes can lead to reduced inflammation and analgesic effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate cell cycle progression has been noted in several cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by reducing neuroinflammation.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be notably low, suggesting high potency.

- Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating effective dose ranges for therapeutic applications.

- Neuroprotection in Animal Models : Research using rodent models demonstrated that administration of this compound prior to induced oxidative stress resulted in lower markers of neuronal damage compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.